

Mechanistic & Analytical Profiling of 2,4-Undecadienal

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Compound of Interest

Compound Name: 2,4-Undecadienal

CAS No.: 30361-29-6

Cat. No.: B3423458

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A Technical Guide on Formation, Detection, and Biological Relevance

Executive Summary: The C11 Anomaly

While 2,4-Decadienal (C10) is widely recognized as the primary oxidation product of Linoleic acid (C18:2), **2,4-Undecadienal** (C11) represents a distinct and potent subclass of

-unsaturated aldehydes. Its presence is often overshadowed by its C10 counterpart, yet it serves as a critical biomarker for specific lipid matrices—particularly ruminant fats (butterfat) and poultry lipids—and exhibits unique biological reactivity as a Michael acceptor.

This guide moves beyond generic lipid peroxidation theory to address the specific formation, analysis, and toxicology of the C11 diene, providing a self-validating workflow for its quantification.

Mechanistic Formation Pathways

The formation of **2,4-Undecadienal** cannot be explained by the standard autoxidation of pure Linoleic acid (C18:2 n-6) alone, which stoichiometrically favors C10 aldehydes via 9-

hydroperoxide cleavage. The C11 skeleton necessitates alternative precursors or secondary condensation pathways.

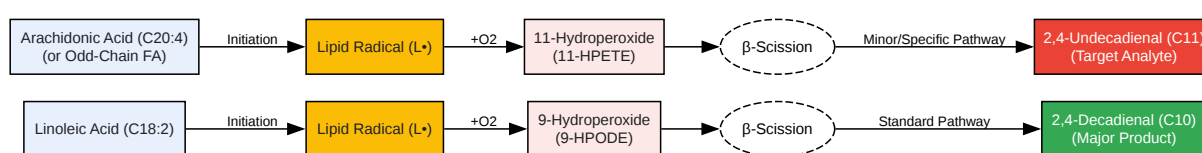
The Precursor Matrix

Research indicates three primary pathways for **2,4-Undecadienal** generation:

- Oxidation of Arachidonic Acid (C20:4 n-6): Specific enzymatic or non-enzymatic cleavage at the 11-hydroperoxide position can yield C11 fragments.
- Oxidation of Odd-Chain Fatty Acids: Ruminant fats (butter) contain trace amounts of C17 and C19 fatty acids. Peroxidation of these substrates provides the direct carbon backbone for C11 aldehydes.
- Aldol Condensation (Secondary Formation): In complex food matrices (e.g., heated chicken fat), smaller aldehydes (e.g., Hexanal + Pentenal) may undergo aldol condensation followed by dehydration to form the C11 diene structure.

Mechanism Diagram

The following diagram illustrates the divergent pathways of Linoleic vs. Arachidonic/Odd-Chain oxidation.



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Caption: Divergent oxidation pathways showing the specific origin of **2,4-Undecadienal** from C20 or odd-chain precursors, contrasting with the standard C18 pathway.

Analytical Methodologies

Accurate quantification requires distinguishing the C11 analyte from the abundant C10 interference. Two primary workflows are recommended: SPME-GC-MS for volatile profiling and

DNPH-HPLC for total aldehyde load.

Quantitative Data Summary (GC-MS)

The following parameters are critical for mass spectrometric identification.

Parameter	Value / Characteristic	Notes
Molecular Formula		
Molecular Weight	166.26 g/mol	
Retention Index (RI)	1400 - 1445	On Non-polar columns (e.g., DB-5, BPX-5)
Base Peak (m/z)	81	Diagnostic ion (distinct from 2,4-Decadienal)
Secondary Ions (m/z)	41, 68, 95	Confirmation ions
Odor Threshold	Very Low (ppb range)	Descriptors: "Green," "Coriander," "Chicken Fat"

Protocol: SPME-GC-MS Analysis

This protocol is designed for the detection of free **2,4-Undecadienal** in biological or food matrices without derivatization.

Reagents & Equipment:

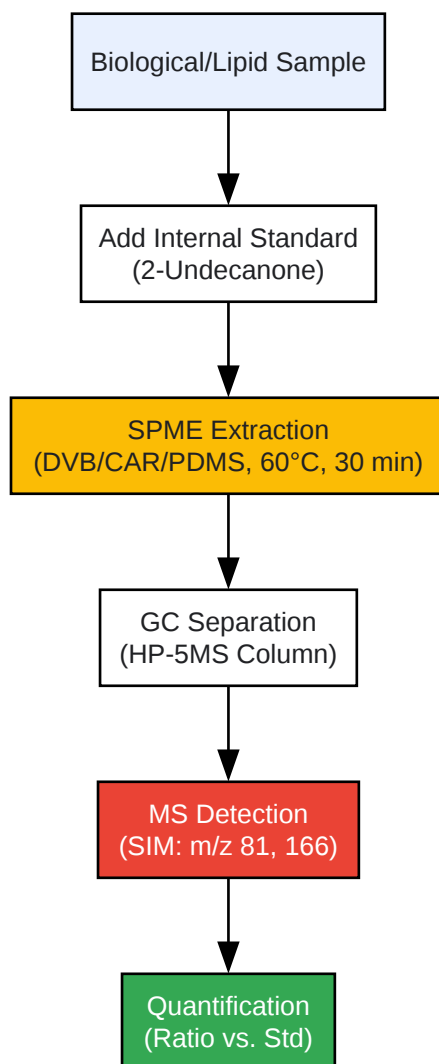
- Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – optimal for volatiles with varying polarity.
- GC Column: HP-5MS or DB-Wax (30m x 0.25mm x 0.25µm).
- Internal Standard: 2-Undecanone or deuterated Hexanal.

Step-by-Step Workflow:

- Sample Preparation:

- Weigh 2.0 g of sample (tissue homogenate or lipid extract) into a 20 mL headspace vial.
- Add 5 μ L of Internal Standard solution (100 ppm in methanol).
- Seal immediately with a magnetic screw cap (PTFE/Silicone septum).
- Incubation & Extraction:
 - Equilibrate sample at 60°C for 15 minutes with agitation (500 rpm).
 - Expose SPME fiber to headspace for 30 minutes at 60°C.
- GC-MS Analysis:
 - Desorption: 250°C for 3 minutes (splitless mode).
 - Oven Program: 40°C (hold 2 min)
5°C/min to 200°C
20°C/min to 260°C (hold 5 min).
 - MS Acquisition: Scan mode (m/z 35-300) or SIM mode (target m/z 81, 166).
- Data Processing:
 - Identify peak at RI ~1440.
 - Confirm using m/z 81/166 ratio.
 - Quantify against standard curve of authentic **2,4-Undecadienal**.

Analytical Workflow Diagram



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Caption: Optimized SPME-GC-MS workflow for the selective extraction and quantification of **2,4-Undecadienal**.

Biological Implications & Toxicology

As an

-unsaturated aldehyde, **2,4-Undecadienal** is a reactive electrophile capable of modifying biomolecules.

- Protein Adduction: It acts as a Michael acceptor, forming covalent adducts with nucleophilic amino acid residues (Cysteine, Histidine, Lysine). This can lead to enzyme inhibition and

alteration of cellular signaling.

- Cytotoxicity: While slightly less studied than 4-HNE, the C11 chain length confers higher lipophilicity (LogP ~3.8), potentially altering its membrane residence time and specific toxicity profile compared to shorter chain homologues.
- Bioactivity: Recent studies suggest specific anti-parasitic activity (e.g., against Giardia), indicating it may function as a natural defense compound in certain biological contexts.^[1]

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